(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Brand Name: Vulcanchem
CAS No.: 622358-32-1
VCID: VC7717367
InChI: InChI=1S/C17H11BrO4/c1-10(19)21-13-6-7-14-15(9-13)22-16(17(14)20)8-11-2-4-12(18)5-3-11/h2-9H,1H3/b16-8-
SMILES: CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Molecular Formula: C17H11BrO4
Molecular Weight: 359.175

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

CAS No.: 622358-32-1

Cat. No.: VC7717367

Molecular Formula: C17H11BrO4

Molecular Weight: 359.175

* For research use only. Not for human or veterinary use.

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate - 622358-32-1

Specification

CAS No. 622358-32-1
Molecular Formula C17H11BrO4
Molecular Weight 359.175
IUPAC Name [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Standard InChI InChI=1S/C17H11BrO4/c1-10(19)21-13-6-7-14-15(9-13)22-16(17(14)20)8-11-2-4-12(18)5-3-11/h2-9H,1H3/b16-8-
Standard InChI Key SGHDEGAUPKRNML-PXNMLYILSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2

Introduction

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound belonging to the benzofuran derivatives. It features a unique structure with a bromobenzylidene group attached to a dihydrobenzofuran ring, accompanied by an acetate moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves several key steps:

  • Condensation Reaction: The process begins with the condensation of 4-bromobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the benzylidene intermediate.

  • Acetylation: The intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to yield the final product.

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.

Biological Activities and Applications

Research Findings

While specific research findings on (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate are scarce, related benzofuran derivatives have shown promise in medicinal chemistry. These compounds often interact with specific molecular targets and pathways, potentially modulating enzyme or receptor activity.

Comparison with Similar Compounds

CompoundMolecular WeightKey FeaturesBiological Activities
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetateApproximately 373 g/molBromobenzylidene group, acetate moietyPotential antimicrobial, antifungal, anticancer
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamateNot specifiedBromobenzylidene group, dimethylcarbamate moietyInvestigated for antimicrobial, antifungal, anticancer properties
Xanthone DerivativesVariesDibenzo-γ-pyrone frameworkKnown for anticancer activities

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